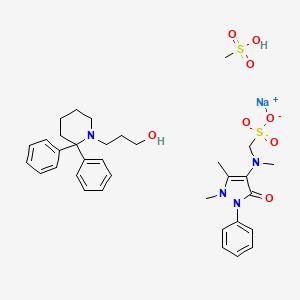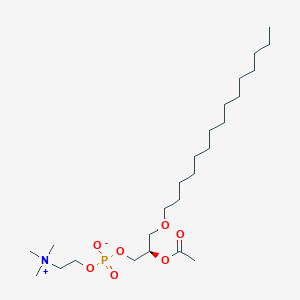
1-Pentadecyl-2-acetyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-pentadecyl-2-acetyl-sn-glycero-3-phosphocholine is a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine in which the alkyl and the acyl groups at positions 1 and 2 are specified as pentadecyl and acetyl respectively. It has a role as a mouse metabolite and a human metabolite.
Scientific Research Applications
Enzymatic Synthesis and Biological Activity
1-Pentadecyl-2-acetyl-sn-glycero-3-phosphocholine, derived from choline plasmalogens, demonstrates significant antihypertensive activity and acts as a potent platelet-activating factor. Microsomal preparations from rat spleen can synthesize this compound through an acetyl-CoA:1-alkyl-2-lyso-sn-glycero-3-phosphocholine acetyltransferase reaction, indicating a unique pathway distinct from the transfer of palmitate to glycerolipids. This compound's production and potential physiological importance have been a subject of study (Wykle, Malone, & Snyder, 1980).
Acetylhydrolase and Biological Inactivation
1-Pentadecyl-2-acetyl-sn-glycero-3-phosphocholine is highly labile due to its acetate grouping, essential for its biological properties. An enzyme, 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine: acetylhydrolase, found in the cytosolic fraction of various tissues, plays a significant role in its catabolism by hydrolyzing the acetate moiety, thereby inactivating the compound (Blank, Lee, Fitzgerald, & Snyder, 1981).
Isolation from Natural Sources
This compound has been isolated from natural sources like earthworms, specifically from Pheretima asiatica, providing a unique avenue for studying its natural occurrence and potential applications in biological systems (Noda, Tsunefuka, Tanaka, & Miyahara, 1992).
In Vivo Metabolism
The in vivo metabolism of this class of biologically active phospholipids, including 1-Pentadecyl-2-acetyl-sn-glycero-3-phosphocholine, has been studied in male rats. After intravenous injection, these compounds are rapidly cleared from blood, with metabolites found in various tissues like lung, liver, spleen, and kidney. The metabolism yields both active and inactive forms, indicating complex biological interactions and pathways (Blank, Cress, Whittle, & Snyder, 1981).
Critical Micellar Concentration
The critical micellar concentration of 1-Pentadecyl-2-acetyl-sn-glycero-3-phosphocholine and its homologs has been studied to understand its physical chemical characteristics. Such studies are crucial to ascertain the biological activities of these compounds and their behavior in biological systems (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
properties
Product Name |
1-Pentadecyl-2-acetyl-sn-glycero-3-phosphocholine |
|---|---|
Molecular Formula |
C25H52NO7P |
Molecular Weight |
509.7 g/mol |
IUPAC Name |
[(2R)-2-acetyloxy-3-pentadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C25H52NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-20-30-22-25(33-24(2)27)23-32-34(28,29)31-21-19-26(3,4)5/h25H,6-23H2,1-5H3/t25-/m1/s1 |
InChI Key |
HHOGWFNRRRCYSF-RUZDIDTESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Hydroxy-7-(hydroxymethyl)-4-methylenehexahydrocyclopenta[c]pyran-1(3h)-one](/img/structure/B1264837.png)
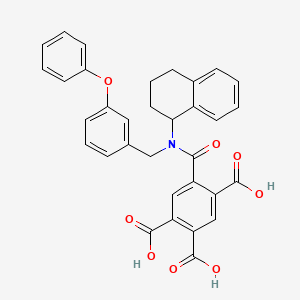
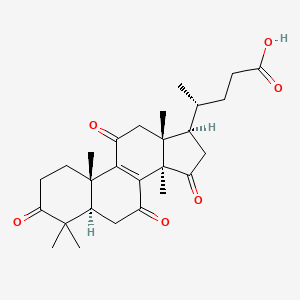


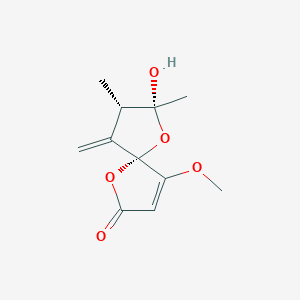
![N-phenylcarbamic acid [(2R,3R,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1264847.png)


![methyl 8-{[alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate](/img/structure/B1264852.png)


